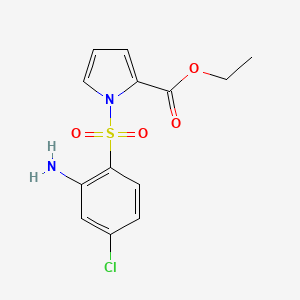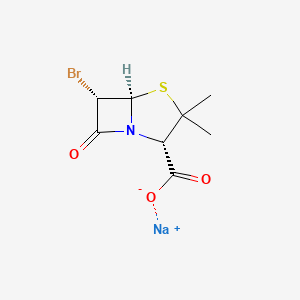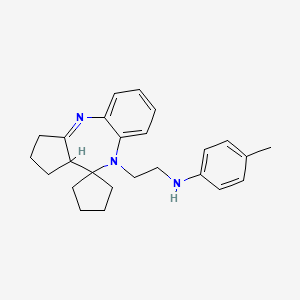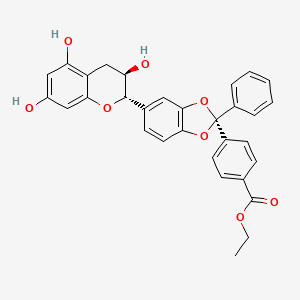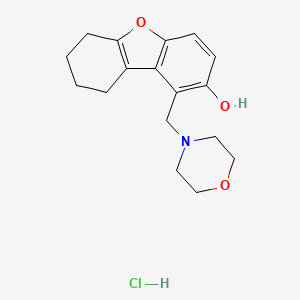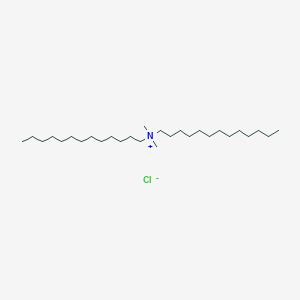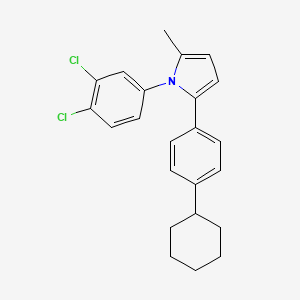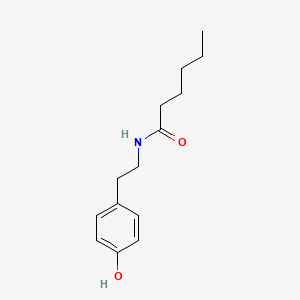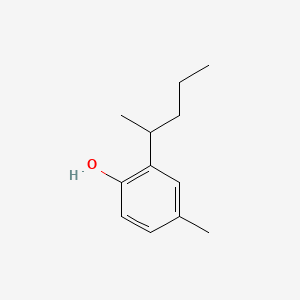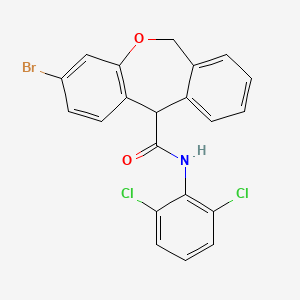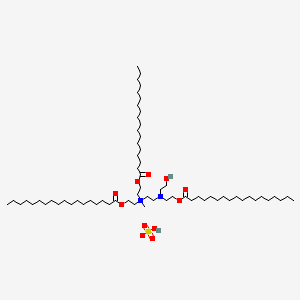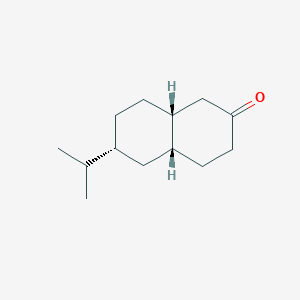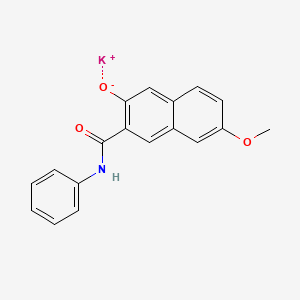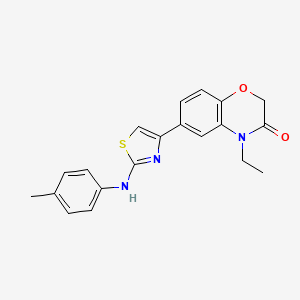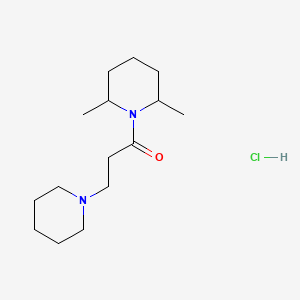
2,6-Dimethyl-1-(3-piperidinopropionyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-(3-piperidinopropionyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-piperidinopropionyl)piperidine hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as distillation and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(3-piperidinopropionyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol, alkoxides in alcohol, or amines in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
2,6-Dimethyl-1-(3-piperidinopropionyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(3-piperidinopropionyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A simpler derivative of piperidine with similar structural features but lacking the propionyl group.
3-Piperidinopropionic acid: Contains the piperidine ring and propionic acid moiety but lacks the dimethyl substitution.
2,6-Dimethyl-4-(3-piperidinopropionyl)piperidine: A closely related compound with a different substitution pattern on the piperidine ring.
Uniqueness
2,6-Dimethyl-1-(3-piperidinopropionyl)piperidine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of the piperidine ring, dimethyl groups, and propionyl moiety makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97394-82-6 |
|---|---|
Molecular Formula |
C15H29ClN2O |
Molecular Weight |
288.85 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-13-7-6-8-14(2)17(13)15(18)9-12-16-10-4-3-5-11-16;/h13-14H,3-12H2,1-2H3;1H |
InChI Key |
YCEXUHJXIAPLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CCN2CCCCC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


